
Carbovir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbovir is a carbocyclic nucleoside analog known for its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). It is the carbocyclic analog of 2’,3’-dideoxy-2’,3’-didehydroguanosine and has shown significant efficacy in inhibiting HIV replication in vitro .
準備方法
Synthetic Routes and Reaction Conditions: Carbovir can be synthesized through various routes. One notable method involves the stereospecific opening of chiral cyclopentene epoxides by substituted purines . Another approach includes the ring-closing metathesis reaction, which has facilitated the synthesis of carbasugars on a preparative scale .
Industrial Production Methods: Industrial production of this compound often involves the use of whole cell catalysts for the resolution of intermediates, ensuring high optical purity . The process is designed to be scalable and efficient, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Carbovir undergoes various chemical reactions, including phosphorylation, which is crucial for its antiviral activity . The compound can be phosphorylated by cellular enzymes to form its active triphosphate derivative .
Common Reagents and Conditions: Phosphorylation reactions typically involve reagents such as phosphorus oxychloride and enzymes like nucleoside-diphosphate kinase . The reaction conditions often include specific pH levels and the presence of cofactors to facilitate the enzymatic activity.
Major Products: The primary product of this compound’s phosphorylation is this compound triphosphate, which is the active form that inhibits viral replication .
科学的研究の応用
Antiviral Therapy
Carbovir's primary application is in the treatment of HIV/AIDS. It is often used in conjunction with other antiretroviral agents to enhance therapeutic efficacy and reduce the likelihood of resistance development. Clinical trials have demonstrated that this compound exhibits potent antiviral activity comparable to established drugs like Zidovudine (AZT) while showing minimal cross-resistance .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound reveals important insights into its clinical utility. Studies indicate that after intravenous administration, a significant portion (up to 77%) is excreted via urine, highlighting its effective renal clearance . The metabolism of this compound also produces various metabolites, including glucuronide conjugates and 4'-carboxylic acid derivatives, which may influence its overall pharmacological effects and safety profile .
Case Studies and Research Findings
- Efficacy Against Resistant Strains : Research has shown that this compound remains effective against HIV strains resistant to other nucleoside reverse transcriptase inhibitors. In vitro studies demonstrated that CBV-TP can still inhibit viral replication in the presence of mutations associated with drug resistance .
- Combination Therapy : this compound has been studied in combination with other antiretroviral drugs. For instance, it was found to be synergistic when used alongside AZT and non-nucleoside inhibitors like Nevirapine, suggesting a potential strategy for enhancing treatment outcomes in patients with complex resistance profiles .
- Anticancer Potential : Emerging research indicates that this compound may possess anticancer properties beyond its antiviral effects. Studies involving prostate cancer cell lines have shown that this compound can induce growth arrest and apoptosis, suggesting its potential role as an adjunct therapy in oncology .
Data Table: Summary of Key Research Findings on this compound
作用機序
Carbovir exerts its antiviral effects by being converted intracellularly to this compound triphosphate, an analog of deoxyguanosine-5’-triphosphate . This active metabolite competes with the natural substrate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication . The molecular targets include HIV reverse transcriptase, which is essential for viral replication .
類似化合物との比較
- Abacavir
- Stavudine
- Zidovudine
Comparison: Carbovir is unique among its analogs due to its carbocyclic structure, which provides stability under acidic conditions and resistance to metabolic enzymes . While abacavir, a related compound, is widely used in clinical settings, this compound’s clinical use has been limited due to its cytotoxicity and poor oral bioavailability . its potent antiviral activity makes it a valuable compound for research and potential therapeutic development.
生物活性
Carbovir (CBV) is a carbocyclic nucleoside analog that has garnered attention for its potent antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). As a prodrug, it is metabolized into its active form, this compound triphosphate (CBV-TP), which plays a crucial role in inhibiting viral replication. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.
This compound functions primarily as an inhibitor of HIV-1 reverse transcriptase (RT), an enzyme critical for the viral replication cycle. The compound's mechanism involves the following key aspects:
- Inhibition of DNA Synthesis : CBV-TP competes with natural substrates during the reverse transcription process, leading to chain termination. This effect is particularly pronounced in the presence of the wild-type HIV-1 RT and is less effective against certain resistant strains, such as RT(M184V) .
- Selective Metabolism : this compound is phosphorylated by cellular enzymes to form CBV-TP. This phosphorylation is stereoselective and influences the antiviral efficacy of the drug . The half-life of CBV-TP in human lymphoid cells is approximately 2.5 hours, indicating a relatively rapid turnover compared to other nucleoside analogs like zidovudine (AZT) .
Table 1: Comparison of this compound with Other Nucleoside Analogues
Feature | This compound | Zidovudine (AZT) | Abacavir |
---|---|---|---|
Active Form | CBV-TP | AZT-TP | ABC-TP |
Half-life in Cells | 2.5 hours | 1.5 hours | 2 hours |
Resistance Profile | M184V mutation | M184V mutation | No significant resistance |
Mechanism | Chain termination | Chain termination | Chain termination |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Bioavailability : Oral bioavailability of this compound is approximately 10% . This low bioavailability necessitates careful dosing and administration strategies.
- Clearance and Distribution : After intravenous administration in animal models, the terminal elimination half-life was found to be around 21.4 minutes, indicating rapid clearance from systemic circulation . The volume of distribution at steady state was noted to be about 1,123 mL/kg.
- Protein Binding : this compound exhibits low plasma protein binding (~20%), which could influence its therapeutic efficacy and interaction with other medications .
Case Study: Clinical Implications
A study involving HIV-infected patients demonstrated that this compound's active metabolite, this compound diphosphate, increased platelet aggregation when induced by collagen . This finding suggests potential cardiovascular implications for patients undergoing treatment with this compound or its derivatives.
Cytotoxicity and Resistance
Research indicates that the cytotoxic effects of this compound are primarily due to its inhibition of DNA synthesis rather than direct toxicity to cellular components . The lack of significant impact on nucleotide pools (e.g., dGTP, dCTP) further supports this notion. However, resistance mutations in HIV can diminish this compound's effectiveness:
特性
CAS番号 |
118353-05-2 |
---|---|
分子式 |
C11H13N5O2 |
分子量 |
247.25 g/mol |
IUPAC名 |
2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |
InChIキー |
XSSYCIGJYCVRRK-NKWVEPMBSA-N |
SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
異性体SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |
正規SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
同義語 |
rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one; (+/-)-Carbovir; cis-Carbovir; GR 90352X; NSC 614846; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。